molecular formula C18H18ClN5O3S2 B1258007 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE

5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE

Cat. No.: B1258007
M. Wt: 452 g/mol
InChI Key: UMBCEWOZRUBUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide is a pyrimidinecarboxamide.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

5-Chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide, as part of the thiadiazol-2-amine derivatives, has been investigated for its potential antioxidant and anti-inflammatory activities. Sravya et al. (2019) discovered that certain derivatives in this class exhibited significant antioxidant activity, surpassing even ascorbic acid in efficacy. Additionally, they also demonstrated promising anti-inflammatory properties (Sravya, Nagarjuna, Padmavathi, Rajitha, Priya, & Padmaja, 2019).

Antimicrobial and Antifungal Action

Research into the antimicrobial and antifungal properties of derivatives in the thiadiazole class, to which the 5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide belongs, has shown promising results. A study by Sych et al. (2019) revealed that these compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria, as well as displaying antifungal activity against Candida albicans. This indicates their potential as broad-spectrum antimicrobial agents (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).

Herbicidal Activities

The compound has been involved in studies related to herbicidal activities. Ren et al. (2000) investigated a series of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides, which includes derivatives similar to the compound , for their herbicidal activities. This research was part of efforts to develop more effective herbicides, demonstrating the potential agricultural applications of these compounds (Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000).

Antiviral Activity

In the field of virology, research on thiadiazole derivatives has indicated their potential in antiviral therapies. Chen et al. (2010) synthesized new derivatives and found that some exhibited anti-tobacco mosaic virus activity, highlighting the potential for these compounds to be developed into antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Antipsychotic Investigation

The derivatives of thiadiazole, including 5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide, have been studied for their antipsychotic properties. Gopi, Sastry, and Dhanaraju (2017) synthesized novel derivatives and assessed their antipsychotic activity, indicating the potential of these compounds in psychiatric medication development (Gopi, Sastry, & Dhanaraju, 2017).

Properties

Molecular Formula

C18H18ClN5O3S2

Molecular Weight

452 g/mol

IUPAC Name

5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H18ClN5O3S2/c1-10(2)16-23-24-17(28-16)22-15(25)14-13(19)8-20-18(21-14)29(26,27)9-12-6-4-5-11(3)7-12/h4-8,10H,9H2,1-3H3,(H,22,24,25)

InChI Key

UMBCEWOZRUBUBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C(C)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE
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5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE
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5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 4
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE
Reactant of Route 6
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5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE

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